Molecular Weight and HPLC Retention Differentiation from the Des‑Ethyl Oxindole Analog (Impurity E)
The 5‑ethyl substitution in 220991‑61‑7 directly increases molecular weight by 28.05 g/mol over the formal des‑ethyl analog 1‑(2,3,5,6‑tetrafluorophenyl)indolin‑2‑one (Robenacoxib Impurity E, CAS 2192217‑93‑7), which bears only a hydrogen at the 5‑position [1]. In reversed‑phase HPLC systems typical of Robenacoxib related‑substances methods, this mass increment and the associated increase in calculated log P (4.09 for the target compound vs. an estimated ~3.3 for the des‑ethyl analog) translate into a substantial retention‑time shift, enabling unambiguous chromatographic resolution of the two potential oxindole impurities .
| Evidence Dimension | Molecular weight (monoisotopic / average) and reversed-phase chromatographic retention shift |
|---|---|
| Target Compound Data | Monosotopic mass: 309.07800 Da; average molecular weight: 309.26 g/mol; computed log P: 4.09 . |
| Comparator Or Baseline | 1‑(2,3,5,6‑Tetrafluorophenyl)indolin‑2‑one (Impurity E, CAS 2192217‑93‑7); molecular weight: 281.21 g/mol; molecular formula: C14H7F4NO . |
| Quantified Difference | MW increase of 28.05 g/mol; estimated log P increase of ~0.7–0.8 units, predicting a significantly longer HPLC retention time for the target compound. |
| Conditions | Reversed‑phase HPLC with C18 or cyano‑propyl stationary phases under acidic mobile phase conditions (0.04–0.06% TFA with methanol gradient), as referenced in published Robenacoxib injection related‑substances methods [2]. |
Why This Matters
The unambiguous chromatographic resolution between 220991‑61‑7 and the des‑ethyl oxindole impurity is essential for accurate quantification in API release testing and stability studies; confusion between the two oxindole impurities would lead to erroneous impurity profiling and non‑compliance with veterinary regulatory specifications.
- [1] Veeprho. 220991‑61‑7: 5‑Ethyl‑1‑(2,3,5,6‑tetrafluorophenyl)indolin‑2‑one; 1‑(2,3,5,6‑Tetrafluorophenyl)indolin‑2‑one (CAS 2192217‑93‑7). https://veeprho.com (accessed 2026-04-28). View Source
- [2] Jigao616 (2025). CN Patent: Method for detecting related substances in robenacoxib injection (HPLC method). https://www.jigao616.com (accessed 2026-04-28). View Source
